molecular formula C22H19NO2 B12549376 10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide CAS No. 143372-12-7

10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide

Cat. No.: B12549376
CAS No.: 143372-12-7
M. Wt: 329.4 g/mol
InChI Key: IJBFPVWBHUCDPY-UHFFFAOYSA-N
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Description

10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide is a complex organic compound with a unique structure that includes multiple functional groups This compound is characterized by its 10-oxo group, diphenyl groups, and a conjugated system of double and triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Deca-6,8-dien-2-ynamide Backbone: This step involves the coupling of appropriate alkyne and alkene precursors under palladium-catalyzed conditions.

    Introduction of the 10-oxo Group: The 10-oxo group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Addition of Diphenyl Groups: The diphenyl groups are typically added via Friedel-Crafts acylation reactions using benzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the 10-oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the conjugated system.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, Dess-Martin periodinane, or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation reagents (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its conjugated system allows it to participate in electron transfer reactions, which can modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide: Similar compounds include other conjugated enynes and dienynes with different substituents.

    Diphenylacetylene: A simpler compound with two phenyl groups attached to an acetylene moiety.

    10-oxo-N,10-diphenyldeca-6,8-dien-2-yn-1-ol: A related compound with a hydroxyl group instead of the 10-oxo group.

Uniqueness

This compound is unique due to its combination of functional groups and conjugated system, which confer distinct chemical and biological properties

Properties

CAS No.

143372-12-7

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

10-oxo-N,10-diphenyldeca-6,8-dien-2-ynamide

InChI

InChI=1S/C22H19NO2/c24-21(19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(25)23-20-15-9-6-10-16-20/h1,3,5-11,13-17H,2,4H2,(H,23,25)

InChI Key

IJBFPVWBHUCDPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC=CCCC#CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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